Scaffold Design: Benzamide Core vs. Quinazolinone Precursor FLY-187 in ADME and Drug-Likeness
The 3-(6-aminopyridin-3-yl)benzamide scaffold was generated by ring-opening of the quinazolinone lead compound FLY-187, a deliberate scaffold-hopping strategy. The paper explicitly states that ring closure in quinazolinones 'produces potentially negative impacts on solubility and other ADME properties' and that the benzamide series was designed 'to overcome the adverse effects of multiple rings in a molecule and enhance the drug-likeness properties of molecules' [1]. This design decision represents a Class-level inference that the benzamide scaffold offers superior developability characteristics compared to the fused-ring quinazolinone series from which it was derived. While no direct head-to-head solubility or permeability data between the scaffold and FLY-187 are reported in the available abstract, the explicit design rationale establishes the benzamide as the preferred core for programs prioritizing oral bioavailability and reduced aromatic ring count.
| Evidence Dimension | Scaffold design rationale for ADME/drug-likeness improvement |
|---|---|
| Target Compound Data | 3-(6-Aminopyridin-3-yl)benzamide: two aromatic rings, rotatable bond count 2, XLogP3 = 1, TPSA = 82 Ų [2] |
| Comparator Or Baseline | FLY-187 (6-(pyridin-3-yl)quinazolin-4(3H)-one lead): fused tricyclic system with higher aromatic ring count [1] |
| Quantified Difference | Not directly quantified; inferred from scaffold-hopping design rationale. Benzamide scaffold eliminates one fused ring relative to quinazolinone, consistent with literature guidance that higher aromatic ring count is a developability liability (Ritchie et al., Drug Discov. Today, 2009) [1]. |
| Conditions | Scaffold design context; no head-to-head solubility or permeability assay reported for the parent scaffold vs. FLY-187. |
Why This Matters
For procurement decisions in lead optimization programs, the benzamide scaffold offers a structurally simpler core with fewer aromatic rings, aligning with established medicinal chemistry principles for improved developability compared to the quinazolinone series.
- [1] Zhao X, Wang R, Zhang F, et al. Synthesis and antitumor activities of novel 3-(6-aminopyridin-3-yl)benzamide derivatives: Inducing cell cycle arrest and apoptosis via AURKB transcription inhibition. Bioorganic Chemistry, 2024, 148: 107450. DOI: 10.1016/j.bioorg.2024.107450 View Source
- [2] PubChem Compound Summary. 3-(6-Aminopyridin-3-yl)benzamide, CID 56777456. Computed Properties: XLogP3-AA = 1, TPSA = 82 Ų, Rotatable Bond Count = 2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1258609-66-3 View Source
